molecular formula C15H19N3O2S B7591445 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide

5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide

Cat. No. B7591445
M. Wt: 305.4 g/mol
InChI Key: QSFJHRJEGKAKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrazole derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also to modulate the activity of various neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and also to improve cognitive function and memory. This compound has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and specificity. It has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 2-acetylthiophene in the presence of a catalyst to form 4-(4-methoxyphenyl)-3-thioacetyl-5-methyl-1H-pyrazole. This intermediate compound is then reacted with 2-bromo-1-(1-methylpropan-2-yl)ethanone to produce this compound.

Scientific Research Applications

5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-(4-methoxyphenyl)-N-(1-methylsulfanylpropan-2-yl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10(9-21-3)17-15(19)13-8-16-18-14(13)11-4-6-12(20-2)7-5-11/h4-8,10H,9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFJHRJEGKAKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC)NC(=O)C1=C(NN=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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